2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one
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Overview
Description
2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one is a complex organic compound with significant potential in various scientific fields. This compound is structurally related to purines, which are essential components of nucleic acids. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups followed by nucleophilic substitution reactions to introduce the benzyloxy and hydroxypropan-2-yl groups. The final step often includes deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, leading to therapeutic effects. For instance, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
Comparison with Similar Compounds
Similar Compounds
Nelarabine: A prodrug of the deoxyguanosine analogue, used in the treatment of T-cell acute lymphoblastic leukemia.
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: Compounds with anti-inflammatory activity.
Uniqueness
What sets 2-Amino-9-(((1-(benzyloxy)-3-hydroxypropan-2-yl)oxy)methyl)-4,9-dihydro-1H-purin-6(5H)-one apart is its unique combination of functional groups, which allows for versatile chemical modifications and interactions with biological systems. This versatility makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C16H21N5O4 |
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Molecular Weight |
347.37 g/mol |
IUPAC Name |
2-amino-9-[(1-hydroxy-3-phenylmethoxypropan-2-yl)oxymethyl]-4,5-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C16H21N5O4/c17-16-19-14-13(15(23)20-16)18-9-21(14)10-25-12(6-22)8-24-7-11-4-2-1-3-5-11/h1-5,9,12-14,22H,6-8,10H2,(H3,17,19,20,23) |
InChI Key |
GRUNCNNAZDCQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)OCN2C=NC3C2N=C(NC3=O)N |
Origin of Product |
United States |
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